molecular formula C25H31NO5S B2823952 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005141-20-7

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2823952
CAS No.: 1005141-20-7
M. Wt: 457.59
InChI Key: YXOIJWVOPLUIGT-UHFFFAOYSA-N
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Description

4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate is a complex organic compound with a unique bicyclic structure

Mechanism of Action

The mechanism of action of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate is unique due to its specific combination of functional groups and its bicyclic structure.

Properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-benzyl-N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5S/c1-18(2)25-15-14-24(4,31-25)22(16-25)30-23(27)26(17-20-8-6-5-7-9-20)32(28,29)21-12-10-19(3)11-13-21/h5-13,18,22H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOIJWVOPLUIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)OC3CC4(CCC3(O4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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